molecular formula C8H8NNaO3 B1445875 Sodium 2-(4-methoxypyridin-2-yl)acetate CAS No. 1803561-74-1

Sodium 2-(4-methoxypyridin-2-yl)acetate

Cat. No. B1445875
M. Wt: 189.14 g/mol
InChI Key: JTMAABRWLBGFGA-UHFFFAOYSA-M
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Description

Sodium 2-(4-methoxypyridin-2-yl)acetate is a chemical compound with the CAS Number: 1803561-74-1 . It has a molecular weight of 189.15 and its IUPAC name is sodium 2-(4-methoxypyridin-2-yl)acetate . It is a white crystalline powder that belongs to the class of pyridine derivatives.


Molecular Structure Analysis

The InChI code for Sodium 2-(4-methoxypyridin-2-yl)acetate is 1S/C8H9NO3.Na/c1-12-7-2-3-9-6(4-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 2-(4-methoxypyridin-2-yl)acetate is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Applications in Chemical Synthesis

Sodium 2-(4-methoxypyridin-2-yl)acetate and related compounds have been extensively used in chemical synthesis. For instance, a study by Elinson et al. (2017) highlights a novel domino reaction using sodium acetate to produce substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are significant for diverse biomedical applications, demonstrating the compound's role in synthesizing medically relevant scaffolds (Elinson et al., 2017). Similarly, sodium acetate has been used to catalyze a tandem Knoevenagel–Michael multicomponent reaction to produce compounds promising for human cardiovascular diseases therapy (Elinson et al., 2013).

Applications in Medicinal Chemistry

Sodium 2-(4-methoxypyridin-2-yl)acetate derivatives also play a crucial role in medicinal chemistry. Pang et al. (2018) developed a protocol using sodium hydride in the presence of lithium iodide for the nucleophilic amination of methoxypyridines and their derivatives, offering concise access to various aminopyridines of medicinal interest (Pang et al., 2018). In another study, synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives were reported, where some of the prepared compounds demonstrated significant bacteriostatic or tuberculostatic activity (Miszke et al., 2008).

Applications in Material Science

The compound and its derivatives also find applications in material science. For instance, the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, where methodology for efficient access to these core structures has been developed, paves the way for potential rapid access to other heterocyclic analogues, useful in large-scale synthesis (Morgentin et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;2-(4-methoxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Na/c1-12-7-2-3-9-6(4-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAABRWLBGFGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(4-methoxypyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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